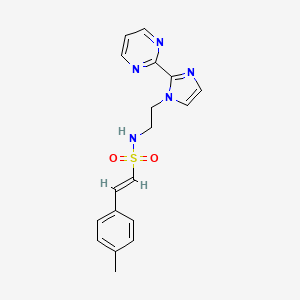
(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a useful research compound. Its molecular formula is C18H19N5O2S and its molecular weight is 369.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-2-(p-tolyl)ethenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses a complex structure featuring a pyrimidine ring, an imidazole moiety, and a sulfonamide group. Its molecular formula is C16H19N5O2S, and it has a molecular weight of 353.42 g/mol. The structural configuration allows for diverse interactions with biological targets.
The biological activity of this compound is thought to arise from its ability to interact with various enzymes and receptors. This interaction may modulate biochemical pathways, influencing cellular processes such as proliferation, apoptosis, and inflammation. Specific mechanisms include:
- Enzyme Inhibition : The sulfonamide group can act as a competitive inhibitor for certain enzymes.
- Receptor Modulation : The imidazole and pyrimidine rings may facilitate binding to specific receptors involved in signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole and pyrimidine can effectively inhibit biofilm formation in both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
In vitro studies have demonstrated that this compound may possess anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising results in inhibiting cell growth. For example, compounds with similar structures have been reported to exhibit IC50 values in the micromolar range against different cancer types .
Study 1: Antimicrobial Efficacy
A study focused on the antimicrobial efficacy of N-substituted aryl compounds revealed that certain derivatives demonstrated strong activity against biofilms formed by Pseudomonas aeruginosa and Candida albicans. The study highlighted the importance of structural modifications in enhancing bioactivity .
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 5 µg/mL |
| Compound B | E. coli | 10 µg/mL |
| Compound C | C. albicans | 15 µg/mL |
Study 2: Anticancer Activity
Another investigation assessed the anticancer effects of various (E)-N-aryl sulfonamides, including those structurally related to our compound of interest. The study found that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, with some achieving over 70% inhibition at concentrations below 20 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | MCF-7 | 12 |
| Compound E | HeLa | 18 |
| Compound F | A549 | 15 |
属性
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S/c1-15-3-5-16(6-4-15)7-14-26(24,25)22-11-13-23-12-10-21-18(23)17-19-8-2-9-20-17/h2-10,12,14,22H,11,13H2,1H3/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFBHMALYKYTRQ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCN2C=CN=C2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














